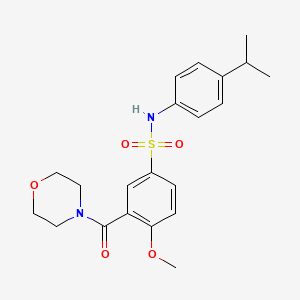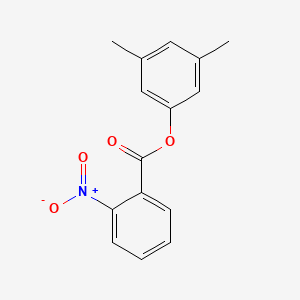![molecular formula C18H18F4N2 B5853697 1-(2-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5853697.png)
1-(2-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic effects. This compound belongs to the class of piperazine derivatives and is known for its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 1-(2-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the serotonin and dopamine systems. It has also been shown to modulate the activity of ion channels and receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, it has been shown to reduce anxiety and improve cognitive function in animal models of stress and cognitive impairment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine in lab experiments is its high potency and selectivity for certain neurotransmitter systems. This allows for more precise investigation of the compound's effects on these systems. However, one limitation is that the compound may have off-target effects that could confound the results of experiments.
Direcciones Futuras
There are many potential future directions for research on 1-(2-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine. One area of interest is its potential use in the treatment of neurodegenerative diseases. Additionally, further investigation of its anti-inflammatory and analgesic effects could lead to the development of new treatments for inflammatory conditions such as arthritis. Finally, more research is needed to fully understand the compound's mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 1-(2-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine involves the reaction of 2-fluorobenzyl chloride with 3-(trifluoromethyl)aniline in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with piperazine to obtain the final product. This method has been optimized for high yield and purity of the compound.
Aplicaciones Científicas De Investigación
1-(2-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to have anti-inflammatory, analgesic, and anxiolytic properties. Studies have also suggested that this compound may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has been investigated for its potential use in cancer therapy due to its ability to inhibit tumor growth.
Propiedades
IUPAC Name |
1-[(2-fluorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F4N2/c19-17-7-2-1-4-14(17)13-23-8-10-24(11-9-23)16-6-3-5-15(12-16)18(20,21)22/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQKZSZGKKFBNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Fluorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3,5-dichloro-2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5853626.png)
![N'-[(5-bromo-2-furoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5853632.png)


![4-[(4-methoxy-3-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5853676.png)

![2-chloro-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B5853698.png)


![N-(4-ethylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5853712.png)
![4-[(3-formylphenoxy)methyl]benzoic acid](/img/structure/B5853716.png)

![N-(2,4-difluorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5853726.png)
